molecular formula C15H9Cl2FN2OS B2882493 N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)acetamide CAS No. 899958-63-5

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)acetamide

Cat. No.: B2882493
CAS No.: 899958-63-5
M. Wt: 355.21
InChI Key: OWXOEWKJNSJTMJ-UHFFFAOYSA-N
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Description

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)acetamide (CAS 899958-63-5) is a synthetic benzothiazole derivative of high interest in medicinal chemistry and drug discovery research. With a molecular formula of C15H9Cl2FN2OS and a molecular weight of 355.21 , this compound is offered as a high-purity solid for research applications. Benzothiazole scaffolds are privileged structures in pharmacology and are known to exhibit a broad spectrum of biological activities . While specific biological data for this compound is limited in the public domain, its molecular structure shares key characteristics with compounds reported to possess significant anticancer , antimicrobial , and anticonvulsant properties in research settings. The presence of the 4,5-dichloro substitution on the benzothiazole ring and the 4-fluorophenylacetamide group is a feature often explored to optimize a compound's lipophilicity, electronic properties, and binding affinity to biological targets . This makes it a valuable chemical tool for constructing structure-activity relationships (SAR) and for screening in various biochemical assays. Researchers utilize this compound strictly for laboratory research purposes. It is not intended for diagnostic or therapeutic use in humans or animals. For research use only. Not for human or veterinary use.

Properties

IUPAC Name

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2FN2OS/c16-10-5-6-11-14(13(10)17)20-15(22-11)19-12(21)7-8-1-3-9(18)4-2-8/h1-6H,7H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWXOEWKJNSJTMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NC2=NC3=C(S2)C=CC(=C3Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 4,5-Dichloro-2-Aminothiophenol

A widely adopted method involves the reaction of 4,5-dichloro-2-aminothiophenol with cyanogen bromide (CNBr) in ethanol under reflux conditions. The thiourea intermediate undergoes intramolecular cyclization to form the benzothiazole core. Alternative catalysts, such as RuCl₃, have been reported to enhance yields in analogous systems by facilitating oxidative coupling of N-arylthioureas.

Chlorination of 2-Aminobenzothiazole

Direct chlorination of 2-aminobenzothiazole using chlorine gas or sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0–5°C introduces chlorine atoms at the 4- and 5-positions. This method requires precise temperature control to avoid over-chlorination.

Purification and Characterization

Recrystallization

The crude product is purified via recrystallization from ethanol/water (3:1 v/v), yielding white crystalline solids. Solvent selection is critical to remove unreacted starting materials and by-products.

Spectroscopic Analysis

  • IR Spectroscopy: Key peaks include N–H stretch (3298–3417 cm⁻¹), C=O (1675–1692 cm⁻¹), and C–N (1270–1276 cm⁻¹).
  • ¹H NMR (DMSO-d₆):
    • δ 2.14 ppm (s, 3H, CH₃ from acetamide)
    • δ 7.17–7.72 ppm (m, aromatic protons from benzothiazole and 4-fluorophenyl groups)
  • LC-MS: Molecular ion peak at m/z 370.27 (M+H⁺)

Alternative Synthetic Routes

Friedel-Crafts Acylation

Though less common, Friedel-Crafts acylation of 4,5-dichloro-1,3-benzothiazole using aluminum chloride (AlCl₃) and 2-(4-fluorophenyl)acetic acid has been explored. However, this method suffers from regioselectivity issues and lower yields (~50%).

Enzymatic Catalysis

Recent studies suggest lipase-mediated acylation in ionic liquids as a green chemistry alternative, though scalability remains a challenge.

Optimization and Challenges

Yield Improvement

  • Microwave Assistance: Shortening reaction times from hours to minutes (e.g., 30 minutes at 80°C) improves yields to 78–82%.
  • Solvent-Free Conditions: Neat reactions at elevated temperatures reduce purification complexity but risk decomposition.

By-Product Management

Common by-products include:

  • Diacylated Derivatives: Formed via over-reaction, mitigated by stoichiometric control.
  • Oxidation Products: Addressed by conducting reactions under nitrogen.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to and inhibit the activity of certain enzymes, such as kinases, which play a crucial role in cell signaling and proliferation.

    Pathways Involved: By inhibiting these enzymes, the compound can disrupt key signaling pathways, leading to the inhibition of cell growth and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The target compound shares core motifs with other benzothiazole-acetamide derivatives but differs in substituent patterns:

Compound Name Benzothiazole Substituents Acetamide Aryl Group Key Structural Observations Reference
N-(4,5-Dichloro-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)acetamide 4,5-dichloro 4-fluorophenyl Enhanced electron-withdrawing effects; improved lipophilicity -
N-(4-Chloro-1,3-benzothiazol-2-yl)-2-(3-methylphenyl)acetamide monohydrate 4-chloro 3-methylphenyl Dihedral angle: 79.3° between benzothiazole and aryl planes; hydrogen bonding and π-π stacking in crystal packing
N-[6-(Trifluoromethyl)-1,3-benzothiazol-2-yl]-2-(3,4,5-trimethoxyphenyl)acetamide (BTA) 6-(trifluoromethyl) 3,4,5-trimethoxyphenyl Trifluoromethyl increases hydrophobicity; methoxy groups enhance π-π interactions
N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide Thiadiazole core (non-benzothiazole) 4-fluorophenyl Thiadiazole core reduces planarity compared to benzothiazole

Key Observations :

  • Electron-withdrawing substituents: The dichloro substitution on the target compound may confer stronger electron-withdrawing effects than mono-chloro (as in ) or trifluoromethyl (as in ), influencing binding to electron-rich enzyme pockets.
  • Core heterocycle : Thiadiazole derivatives (e.g., ) exhibit reduced planarity compared to benzothiazoles, which may diminish stacking interactions with biological targets.

Key Observations :

  • CK-1δ inhibition : BTA’s high pIC50 (7.8) and GlideXP score (−3.78 kcal/mol) suggest that benzothiazole-acetamides with electron-withdrawing groups (e.g., trifluoromethyl) exhibit strong kinase binding . The target compound’s dichloro substitution may similarly enhance kinase affinity.
  • Antimicrobial activity : The 3-methylphenyl derivative in shows antibacterial effects, suggesting that substituent bulkiness (methyl vs. fluorine) modulates target specificity.

Biological Activity

N-(4,5-Dichloro-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article summarizes the current understanding of its biological properties, including anticancer, antibacterial, antifungal, and anthelmintic effects.

Chemical Structure and Properties

The compound features a benzothiazole core substituted with dichloro and fluorophenyl groups. Its chemical structure can be represented as follows:

C15H12Cl2FN2S\text{C}_{15}\text{H}_{12}\text{Cl}_2\text{F}\text{N}_2\text{S}

This structure is crucial for its biological activity, as the substitutions influence the compound's interaction with biological targets.

1. Anticancer Activity

Research has indicated that compounds containing a benzothiazole moiety exhibit promising anticancer properties. The mechanism of action often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. For instance:

  • Study Findings : A study demonstrated that derivatives of benzothiazole could inhibit the growth of various cancer cell lines through mechanisms involving the disruption of microtubule dynamics and induction of oxidative stress .
Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)10Microtubule disruption
HeLa (Cervical Cancer)15Induction of apoptosis

2. Antibacterial Activity

The antibacterial properties of benzothiazole derivatives have been well-documented. The compound shows effectiveness against a range of Gram-positive and Gram-negative bacteria.

  • Case Study : In vitro studies revealed that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Bacteria MIC (µg/mL) Standard Antibiotic
Staphylococcus aureus32Penicillin
Escherichia coli64Ampicillin

3. Antifungal Activity

The compound also demonstrates antifungal properties. It has been tested against various fungal strains, showing effectiveness in inhibiting growth.

  • Research Insights : A study highlighted that the compound inhibited the growth of Candida albicans at concentrations lower than those required for bacterial inhibition, suggesting a selective antifungal action .
Fungal Strain Inhibition Zone (mm) Concentration Tested (µg/mL)
Candida albicans20100
Aspergillus niger15100

4. Anthelmintic Activity

The anthelmintic potential of benzothiazole derivatives has also been explored. These compounds can disrupt the metabolic processes in helminths.

  • Experimental Results : In vivo studies demonstrated that the compound significantly reduced worm burden in infected hosts compared to control groups .

The biological activities are attributed to several mechanisms:

  • Cell Cycle Arrest : Induces cell cycle arrest in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Promotes oxidative stress leading to cell death.
  • Inhibition of Enzymatic Pathways : Disrupts key metabolic pathways in bacteria and fungi.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via sequential chlorination of benzothiazole derivatives followed by amidation. A two-step approach is often employed:

Chlorination : Introduce chlorine atoms at the 4 and 5 positions of the benzothiazole ring using reagents like phosphorus oxychloride (POCl₃) under reflux conditions.

Amidation : Couple the chlorinated benzothiazole with 2-(4-fluorophenyl)acetic acid using coupling agents (e.g., EDC/HOBt) in anhydrous solvents (e.g., DMF or dichloromethane) .

  • Optimization Tips : Monitor reaction progress via TLC or HPLC. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high yields (>70%). Adjust solvent polarity and temperature to minimize byproducts .

Q. How is the structural integrity of this compound validated in crystallographic studies?

  • Methodological Answer : X-ray crystallography is the gold standard. Use SHELX programs (e.g., SHELXL) for refinement and structure validation. Key steps:

Data Collection : Use a single-crystal diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

Refinement : Apply full-matrix least-squares methods to minimize residuals (R-factor < 0.05).

Validation : Check for geometric anomalies (e.g., bond lengths, angles) using CCDC/PLATON tools .

Q. What preliminary biological assays are recommended to screen its antimicrobial potential?

  • Methodological Answer : Begin with broth microdilution assays to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

  • Protocol : Prepare serial dilutions in Mueller-Hinton broth, inoculate with 1–5 × 10⁵ CFU/mL bacteria, and incubate at 37°C for 18–24 hours. Use ciprofloxacin as a positive control .

Advanced Research Questions

Q. How do substituent modifications (e.g., chloro, fluoro groups) influence its binding to biological targets?

  • Methodological Answer : Conduct structure-activity relationship (SAR) studies using analogs with varied substituents.

  • Approach :

Synthesis : Replace chloro/fluoro groups with methyl, methoxy, or nitro groups via nucleophilic substitution.

Assays : Compare inhibitory effects on target enzymes (e.g., bacterial topoisomerase IV) using fluorescence polarization assays.

Computational Analysis : Perform molecular docking (AutoDock Vina) to map interactions with active sites. Chloro groups enhance hydrophobic interactions, while fluoro groups improve bioavailability .

Q. What strategies resolve contradictions in cytotoxicity data across different cell lines?

  • Methodological Answer : Discrepancies may arise from variations in cell permeability or metabolic activity.

  • Solutions :

Solubility Testing : Use DLS to assess aggregation in cell culture media.

Metabolic Profiling : Quantify intracellular concentrations via LC-MS.

Pathway Analysis : Perform RNA-seq to identify differentially expressed genes in resistant vs. sensitive lines .

Q. How can advanced spectroscopic techniques elucidate its degradation pathways under physiological conditions?

  • Methodological Answer :

Stability Studies : Incubate the compound in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C.

Analysis : Use LC-HRMS to identify degradation products. Assign structures via ¹H/¹³C NMR and compare with reference libraries.

Mechanistic Insight : The acetamide group may hydrolyze to form carboxylic acid derivatives under acidic conditions .

Q. What computational methods predict its pharmacokinetic properties for drug-likeness?

  • Methodological Answer :

ADMET Prediction : Use SwissADME or ADMETlab to estimate logP (lipophilicity), CYP450 inhibition, and BBB permeability.

Key Parameters : Optimal logP = 2–3; topological polar surface area (TPSA) < 140 Ų for oral bioavailability.

Validation : Compare predictions with in vitro Caco-2 permeability assays .

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